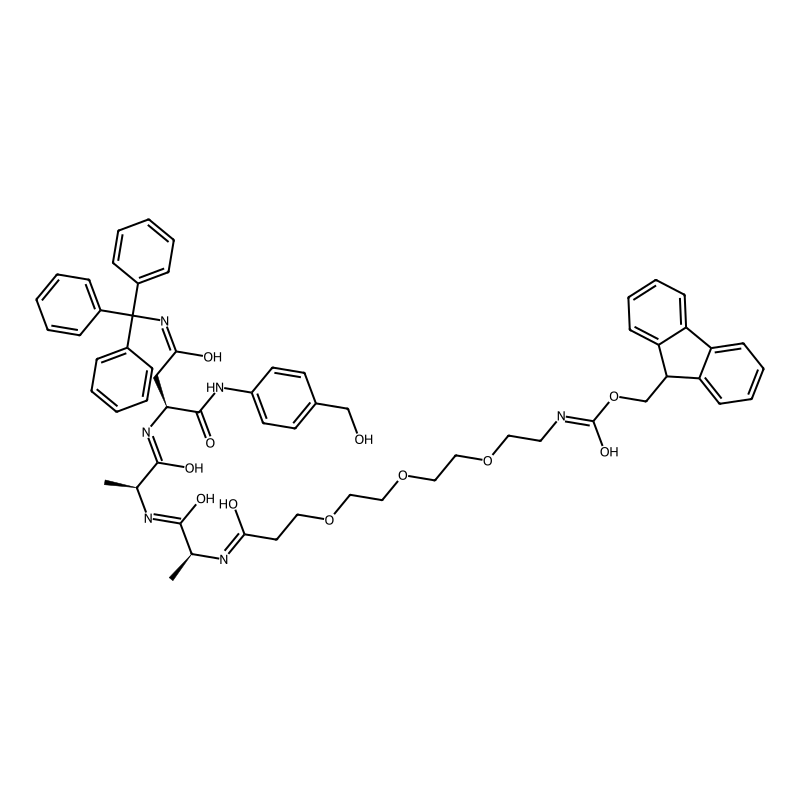

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Content Navigation

Developing legumain-targeted ADCs with soluble, traceless linkers is critical for solid tumor selectivity. This Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB precursor solves aggregation and release fidelity challenges.

- Legumain-selective Ala-Ala-Asn motif ensures tumor-specific activation, avoiding cathepsin off-target cleavage.

- PEG3 spacer enhances aqueous solubility, reduces aggregation, and improves DAR consistency.

- PAB self-immolative group enables traceless payload release, preserving drug potency.

Ideal for legumain-overexpressing breast, colon, ovarian cancer models. Supplied with batch-specific HPLC purity and full characterization for reproducible conjugation.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Purity

Package Size

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a precisely engineered precursor for synthesizing advanced linkers used in antibody-drug conjugates (ADCs). This molecule integrates four key functional units: a protease-cleavable Ala-Ala-Asn peptide sequence, a hydrophilic PEG3 spacer, a p-aminobenzyl (PAB) self-immolative group, and terminal Fmoc/Trt protecting groups for controlled synthesis. Its primary role is to serve as a building block for ADCs that target tumors overexpressing the enzyme legumain, offering a distinct mechanism for payload release compared to more common cathepsin-based systems.

Procurement Fit

References

- [8] A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers. Xenobiotica. 2024 Aug;54(8):458-468.

- [9] A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Xenobiotica. 2024; 54(8): 458–468.

- [14] Antibody drug conjugates (adcs) and antibody prodrug conjugates (apdcs) with enzymatically cleavable groups. Google Patents. WO2016207089A1.

Substituting this precursor with chemically similar but functionally distinct alternatives introduces critical performance failures. Replacing the Ala-Ala-Asn sequence with a more common Val-Cit peptide changes the enzymatic target from legumain to cathepsin B, altering the ADC's activation profile and tumor-targeting strategy. Omitting the PEG3 spacer can lead to poor aqueous solubility of the final linker-payload, increasing the risk of aggregation and compromising both manufacturability and in vivo pharmacokinetics. Using a precursor without the PAB self-immolative moiety would prevent the traceless release of the payload, potentially leaving a linker fragment attached that could reduce the drug's efficacy. Finally, employing a low-purity or undefined mixture of this precursor directly compromises the homogeneity and reproducibility of the final ADC, leading to inconsistent drug-to-antibody ratios (DAR) and unpredictable clinical outcomes.

Substitution Risk

References

- [9] A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Xenobiotica. 2024; 54(8): 458–468.

- [10] Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers. Bioconjugate Chemistry. 2021, 32, 4, 732–740.

- [21] Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment. OUR Archive - University of Otago.

Legumain-Specific Cleavage

The Ala-Ala-Asn sequence is specifically designed for cleavage by legumain, an asparaginyl endopeptidase overexpressed in the tumor microenvironment. In a direct comparison using lysosomal extracts, payload release from an Asn-Asn linker ADC was completely abrogated by a legumain inhibitor but was unaffected by a cathepsin B inhibitor. Conversely, release from the common Val-Cit linker was impeded by the cathepsin B inhibitor but not the legumain inhibitor. This demonstrates the orthogonal activation mechanism of Asn-containing linkers, which avoids reliance on the more ubiquitously active cathepsins.

| Evidence Dimension | Enzymatic Payload Release Rate (nM/min) |

| Target Compound Data | 0.51 (Unaffected by Cathepsin B inhibitor: 0.58) |

| Comparator Or Baseline | Val-Cit Linker: 1.12 (Partly impeded by Cathepsin B inhibitor: 0.38) |

| Quantified Difference | Asn-Asn linker release is dependent on legumain, while Val-Cit linker release is dependent on Cathepsin B. |

| Conditions | Assay performed using rat lysosomal extracts with selective legumain and Cathepsin B inhibitors. Data is for a comparable AsnAsn-ADC vs a ValCit-ADC. |

This selective cleavage allows for ADC development strategies tailored to tumors with high legumain expression, potentially improving the therapeutic window compared to cathepsin B-dependent ADCs.

PEG3 Spacer Solubility & Aggregation

The inclusion of a hydrophilic polyethylene glycol (PEG) spacer is a critical design element for improving the physicochemical properties of ADCs, particularly when conjugating hydrophobic payloads. PEG linkers form a 'hydration shell' that masks the hydrophobicity of the drug, significantly enhancing aqueous solubility and reducing the tendency for aggregation. This directly improves the processability during ADC manufacturing, leading to more homogeneous products with consistent drug-to-antibody ratios (DAR). Non-PEGylated linkers or those with insufficient spacing often result in aggregation, which can compromise stability, safety, and in vivo performance.

| Evidence Dimension | Physicochemical Properties |

| Target Compound Data | Enhanced aqueous solubility, reduced aggregation potential, improved pharmacokinetic profile. |

| Comparator Or Baseline | Non-PEGylated Linker Precursors: Higher risk of aggregation, poor solubility of linker-payload, potential for rapid clearance. |

| Quantified Difference | Not directly quantified in a single head-to-head study, but the principle is widely established in ADC development. |

| Conditions | General observations in ADC synthesis and characterization. |

Improved solubility and reduced aggregation simplify downstream purification, enhance batch-to-batch reproducibility, and contribute to a more stable and effective final ADC product.

PAB Traceless Payload Release

The p-aminobenzyl (PAB) group is a crucial component that functions as a self-immolative spacer. Following enzymatic cleavage of the Asn residue, the exposed aniline nitrogen on the PAB moiety initiates a rapid 1,6-elimination electronic cascade. This process spontaneously fragments the remainder of the linker, ensuring the release of the conjugated payload in its native, unmodified form. Precursors lacking this self-immolative capability would result in the payload being released with a linker fragment still attached, which can hinder or completely abolish its biological activity.

| Evidence Dimension | Payload Release Mechanism |

| Target Compound Data | Traceless release via 1,6-elimination, delivering an unmodified payload. |

| Comparator Or Baseline | Non-Immolative Linker: Releases payload with a linker remnant attached. |

| Quantified Difference | Qualitative difference in the structure of the released drug. |

| Conditions | Post-enzymatic cleavage in a physiological environment (e.g., lysosome). |

Ensuring the release of an unmodified payload is critical for predictable pharmacology and maximizing the potency of the ADC at the target site.

Legumain-Targeting ADC Development

This precursor is the right choice for developing ADCs against solid tumors known to overexpress legumain, such as certain types of breast, colon, and ovarian cancers. The linker's specific cleavage by legumain, rather than more common proteases like cathepsin B, provides a distinct and potentially more selective mechanism for targeted payload release in the tumor microenvironment.

Homogeneous ADC Synthesis

For manufacturing and process development workflows where batch-to-batch consistency is critical, the integrated PEG3 spacer makes this precursor a preferred option. Its ability to enhance the solubility of the final conjugate helps prevent aggregation, simplifying purification and leading to a more homogeneous final product with a predictable drug-to-antibody ratio (DAR).

Traceless Payload Preclinical Evaluation

When evaluating new cytotoxic agents whose efficacy is highly sensitive to structural modification, this precursor is ideal. The PAB self-immolative spacer ensures that the payload is released in its active, unmodified form, providing a clear and accurate assessment of its intrinsic potency without the confounding variable of a residual linker fragment.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

Explore Compound Types